molecular formula C15H10ClF3N4O2S B2512464 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-46-3

4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide

Cat. No. B2512464
CAS RN: 343372-46-3
M. Wt: 402.78
InChI Key: HJIIKWYYHIHBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide” is a complex organic molecule. It contains a quinoxalinyl group, a trifluoromethyl group, and a benzenesulfonyl group, all of which are common in many pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often considered electron-withdrawing, which could affect the compound’s reactivity .

Scientific Research Applications

Quinoxaline and Derivatives in Pharmaceuticals and Biomedical Research

Quinoxaline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds serve as crucial scaffolds in medicinal chemistry, leading to the development of new therapeutic agents. The integration of the sulfonamide group into quinoxaline frameworks, for instance, enhances their therapeutic potential, yielding compounds with diverse pharmacological activities (Irfan et al., 2021). The pharmacological profile of quinoxalinone, a closely related entity, showcases its versatility in the design of bioactive compounds with considerable antimicrobial and antitumor activities (Ramli et al., 2014).

Role in Optoelectronics and Material Sciences

Quinoxaline derivatives extend their utility to the field of optoelectronics, where they are explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to function as efficient electroluminescent materials is particularly valuable for developing advanced optoelectronic applications. The review by Squeo and Pasini (2020) discusses the application of BODIPY-based quinoxaline materials in OLEDs, highlighting their promise as metal-free infrared emitters and their contribution to the diversification of optoelectronic materials (Squeo & Pasini, 2020). Additionally, the synthesis and structural design of quinazoline and pyrimidine derivatives, related to quinoxaline, have shown significant promise in the creation of novel materials for optoelectronic applications (Lipunova et al., 2018).

Environmental Applications and Toxicology Studies

While the focus is on the scientific applications of quinoxaline derivatives, it's important to acknowledge the environmental aspect of similar compounds. Studies on chlorobenzenes, which share some chemical resemblance to the target compound, offer insights into the environmental fate and remediation strategies of persistent organic pollutants (Brahushi et al., 2017). Although this does not directly involve quinoxaline derivatives, it underscores the importance of understanding the environmental impact and degradation pathways of related organic compounds.

Safety And Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2S/c16-9-5-7-10(8-6-9)26(24,25)23-22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIIKWYYHIHBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide

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